1-{4-[(Z)-(4-fluorophenyl)(2-phenylhydrazinylidene)methyl]phenyl}piperidine
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Overview
Description
1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a phenylhydrazinylidene moiety
Preparation Methods
The synthesis of 1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylpiperidine in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the phenylhydrazinylidene moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(Z)-(4-FLUOROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE include other piperidine derivatives and hydrazone-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Phenylhydrazone derivatives: Compounds with similar hydrazone moieties but different substituents on the phenyl ring.
Properties
Molecular Formula |
C24H24FN3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(Z)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline |
InChI |
InChI=1S/C24H24FN3/c25-21-13-9-19(10-14-21)24(27-26-22-7-3-1-4-8-22)20-11-15-23(16-12-20)28-17-5-2-6-18-28/h1,3-4,7-16,26H,2,5-6,17-18H2/b27-24+ |
InChI Key |
XUJTXRSPIXTQFV-SOYKGTTHSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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